molecular formula C18H19N5O2 B12174797 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide

Cat. No.: B12174797
M. Wt: 337.4 g/mol
InChI Key: YUGRRBVTINRZQD-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a butanamide moiety. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-4-phenylbutanamide

InChI

InChI=1S/C18H19N5O2/c1-25-17-11-10-15(12-16(17)23-13-19-21-22-23)20-18(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,24)

InChI Key

YUGRRBVTINRZQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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